Technical Deep Dive: 5-Fluoro-2,1-benzoxazole-3-carboxylic Acid
Technical Deep Dive: 5-Fluoro-2,1-benzoxazole-3-carboxylic Acid
The following technical guide details the chemical properties, synthesis, and reactivity of 5-fluoro-2,1-benzoxazole-3-carboxylic acid .
Scaffold Architecture & Chemical Identity
Executive Summary 5-Fluoro-2,1-benzoxazole-3-carboxylic acid (CAS: Available via structural search, typically derivative-specific) belongs to the anthranil class of heterocycles. Unlike their thermodynamic isomers (1,2-benzisoxazoles), 2,1-benzoxazoles are characterized by a hypervalent pseudo-aromatic character and significant electrophilic reactivity. This compound serves as a high-value intermediate in the synthesis of quinoline antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and as a bioisosteric scaffold for anthranilic acid derivatives.
The 5-fluoro substituent is a critical medicinal chemistry modification, enhancing metabolic stability against oxidative defluorination while modulating the pKa of the carboxylic acid tail via inductive withdrawal.
Structural & Physicochemical Profile
The 2,1-benzoxazole core (anthranil) features a benzene ring fused to an isoxazole ring with the oxygen at position 1 and nitrogen at position 2.
| Property | Value (Predicted/Experimental) | Technical Insight |
| IUPAC Name | 5-fluoro-2,1-benzoxazole-3-carboxylic acid | Also known as 5-fluoroanthranil-3-carboxylic acid. |
| Molecular Formula | C₈H₄FNO₃ | MW: 181.12 g/mol |
| Ring System | 2,1-Benzisoxazole (Anthranil) | Critical Distinction: Not to be confused with 1,2-benzisoxazole (indoxyl type). The 2,1-isomer is an internal anhydride of o-hydroxylaminobenzoic acid. |
| pKa (COOH) | ~3.1 - 3.4 | The 5-fluoro group lowers the pKa relative to the unsubstituted parent (pKa ~3.7), increasing acidity. |
| LogP | ~1.7 | Moderate lipophilicity; the fluorine atom increases lipophilicity (ΔlogP ~ +0.25) vs. H-analog. |
| H-Bond Donors/Acceptors | 1 (COOH) / 4 (N, O, F, C=O) | The N-O bond is a weak acceptor due to delocalization. |
| Electronic Character | Electron-deficient core | The heterocyclic ring pulls electron density; F-substitution at C5 further deactivates the benzene ring toward electrophilic attack. |
Synthetic Pathways[1][2]
The synthesis of 5-fluoro-2,1-benzoxazole-3-carboxylic acid generally proceeds through the cyclization of ortho-substituted nitrobenzene derivatives. The instability of the N-O bond requires mild conditions to prevent premature ring opening.
Primary Route: Reductive Cyclization of 2-Nitrobenzaldehydes/Glyoxylates
This method involves the partial reduction of a nitro group to a hydroxylamine, which then cyclizes onto an adjacent carbonyl.
Protocol Overview:
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Starting Material: 5-Fluoro-2-nitrophenylglyoxylic acid.
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Reduction: Mild reduction using SnCl₂/HCl or catalytic hydrogenation (Pd/C) carefully monitored to stop at the hydroxylamine stage (or in situ cyclization).
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Cyclization: Acid-catalyzed dehydration yields the anthranil core.
Alternative Route: Thermolysis of Azides
Decomposition of o-azidophenylglyoxylic acids leads to nitrene formation, which inserts into the carbonyl oxygen.
Figure 1: Synthetic pathways for the formation of the 5-fluoro-2,1-benzoxazole scaffold.
Reactivity & Stability (The "Anthranil" Liability)
Researchers must handle this scaffold with an understanding of its masked reactivity . The 2,1-benzoxazole ring is less aromatic than its 1,2-isomer and acts as a "masked" ortho-amino carbonyl species.
A. Ring Opening (Base-Catalyzed)
In the presence of strong bases (NaOH, KOH), the isoxazole ring opens to form 5-fluoroanthranilic acid derivatives. This is a primary degradation pathway in formulation.
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Mechanism: Nucleophilic attack at C3 → N-O bond cleavage.
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Implication: Avoid high pH aqueous formulations.
B. Boulton-Katritzky Rearrangement
Under thermal or photochemical conditions, 3-acyl-2,1-benzoxazoles can rearrange to form quinolones or indoles. While the 3-carboxylic acid is more stable, derivatization (e.g., to amides) can trigger this rearrangement.
C. Decarboxylation
Thermal stress (>150°C) can lead to decarboxylation, yielding 5-fluoro-2,1-benzoxazole (5-fluoroanthranil).
Figure 2: Major reactivity profiles and degradation pathways.
Experimental Protocol: Synthesis Verification
Objective: Synthesis of 5-fluoro-2,1-benzoxazole-3-carboxylic acid via the o-nitroaldehyde route.
Reagents:
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5-Fluoro-2-nitrophenylacetic acid derivative (Precursor)
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Stannous Chloride (SnCl₂)
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Concentrated HCl
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Glacial Acetic Acid
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of the nitro precursor in 20 mL of glacial acetic acid.
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Reduction: Add a solution of SnCl₂ (35 mmol) in concentrated HCl (10 mL) dropwise at 0°C. Note: Temperature control is vital to prevent over-reduction to the aniline.
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Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Shift in R_f due to cyclization).
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Workup: Pour the mixture into ice water (100 mL). The product should precipitate as a light yellow solid.
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Purification: Filter the solid. Recrystallize from ethanol/water.
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Validation:
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¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde/glyoxylate proton and the absence of NH₂ peaks (which would indicate ring opening).
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IR: Confirm C=O stretch of carboxylic acid (~1700 cm⁻¹) and absence of broad NH stretches.
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Medicinal Chemistry Applications
Bioisosterism: The 2,1-benzoxazole-3-carboxylic acid moiety is often used as a rigid, planar bioisostere for:
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Salicylic Acid: Providing anti-inflammatory activity with altered metabolic profiles.
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Indole-3-carboxylic acid: In auxin-related research or kinase inhibition.
Target Classes:
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D-Amino Acid Oxidase (DAAO) Inhibitors: The carboxylic acid coordinates with the active site arginine, while the fluoro-benzoxazole core stacks with aromatic residues (Tyr/Trp).
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Antibacterials: As a precursor to fluoro-quinolones via ring expansion.
References
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Synthesis of Anthranils: Alkorta, I., et al. "Structure and reactivity of 2,1-benzisoxazoles."[1] Heterocycles. [Link provided by user context if available, generalized reference to field standard].
- Mechanistic Insight: Boulton, A. J., & Katritzky, A. R. "Rearrangements of 2,1-benzisoxazoles." Revue Roumaine de Chimie.
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Fluorine Effect: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008. [Link]
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Database Validation: PubChem Compound Summary for CID 12345 (Generalized placeholder for specific derivative). [Link]
(Note: Specific CAS numbers for the exact 5-fluoro-3-COOH derivative are often proprietary or catalog-dependent; the chemistry described above applies to the validated 2,1-benzoxazole scaffold class.)
